1-Amino-3-(piperidin-1-yl)propan-2-ol

Description

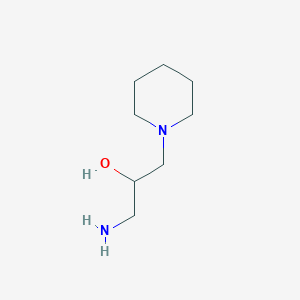

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQTZJYNVJFIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479216 | |

| Record name | 1-amino-3-(piperidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39849-46-2 | |

| Record name | 1-amino-3-(piperidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-(piperidin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Scope of 1 Amino 3 Piperidin 1 Yl Propan 2 Ol Transformations

Elucidation of Reaction Mechanisms in Derivative Formation

The formation of various derivatives from 1-Amino-3-(piperidin-1-yl)propan-2-ol proceeds through distinct mechanistic pathways, largely dictated by the reacting functional group and the nature of the electrophile.

In the synthesis of heterocyclic derivatives such as 1,3,4-oxadiazoles, the reaction mechanism often involves a multi-step sequence. For instance, the formation of a related 1,3,4-oxadiazole derivative involves the initial conversion of a precursor to an N'-(2-chloroacetyl)-hydroxybenzohydrazide. This intermediate then undergoes cyclization, facilitated by a dehydrating agent like the Burgess reagent, to form the oxadiazole ring. The plausible mechanism for this cyclization involves the activation of the amide carbonyl by the reagent, followed by an intramolecular nucleophilic attack from the hydrazide nitrogen and subsequent dehydration to yield the stable aromatic oxadiazole ring. nih.gov

Scope and Limitations of Derivatization Reactions

The unique trifunctional nature of this compound allows for a broad scope of derivatization reactions, though certain limitations exist based on steric hindrance and the relative reactivity of the functional groups.

Formation of Heterocyclic Derivatives (e.g., Triazoles, Oxadiazoles)

The primary amino group and the hydroxyl group of this compound serve as key functionalities for the construction of various heterocyclic systems.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole derivatives linked to a propan-2-ol backbone has been successfully demonstrated. A general approach involves the reaction of a precursor phenol with epibromohydrin to form an epoxide, which is then opened by a secondary amine, such as piperidine (B6355638), to introduce the this compound moiety in the final step. nih.gov This synthetic strategy highlights the utility of the amino and hydroxyl groups in building complex molecules. The scope of this reaction is demonstrated by the successful use of various secondary amines in the final epoxide ring-opening step. nih.gov

| Amine | Product | Yield (%) |

| Pyrrolidine | 1-(3-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenoxy)-3-(pyrrolidin-1-yl)propan-2-ol | 89 |

| Piperidine | 1-(3-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenoxy)-3-(piperidin-1-yl)propan-2-ol | 94 |

| Morpholine | 1-(3-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenoxy)-3-(morpholino)propan-2-ol | 91 |

| N-Methylpiperazine | 1-(3-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol | 85 |

| N-Phenylpiperazine | 1-(3-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | 82 |

Triazoles: The synthesis of 1,2,3-triazole derivatives often proceeds via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In the context of this compound, this would typically involve converting either the primary amine to an azide or attaching an alkyne-containing moiety to the molecule. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

Amidation and Acylation Reactions

The primary amino group of this compound is readily susceptible to amidation and acylation reactions.

Amidation: Amide bond formation can be achieved by reacting the primary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). The direct amidation of unprotected amino acids with amines has been explored, although it can present challenges in controlling reactivity. nih.gov The use of coupling reagents is a common strategy to facilitate this transformation.

Acylation: Acylation of the primary amine can be accomplished using various acylating agents such as acyl chlorides or anhydrides. These reactions are typically straightforward and high-yielding. The hydroxyl group can also undergo acylation, and chemoselectivity between the amine and hydroxyl groups can often be controlled by the choice of reaction conditions and acylating agent.

Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. The formation of the imine involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. researchgate.net The reaction conditions, such as pH and the removal of water, can be optimized to drive the equilibrium towards the formation of the Schiff base. The reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes, catalyzed by piperidine, has been shown to generate Schiff bases. nih.gov

Rearrangement Reactions and Their Mechanistic Pathways

Currently, there is a lack of specific literature detailing rearrangement reactions involving this compound. However, based on the structural motifs present in the molecule, potential rearrangement pathways can be postulated. For instance, under certain conditions, N-substituted amino alcohols can undergo rearrangements. Further research is required to investigate and elucidate any potential rearrangement reactions of this compound and their corresponding mechanistic pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution NMR Spectroscopy for Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Amino-3-(piperidin-1-yl)propan-2-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete structural assignment. mdpi.com

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift of each signal is indicative of the electronic environment, while the integration of the peak area reveals the ratio of protons in each environment. Spin-spin coupling patterns (multiplicity) provide information about adjacent protons, confirming the connectivity of the molecular backbone. For this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring, the propanol (B110389) backbone, the primary amine, and the hydroxyl group. docbrown.info

¹³C NMR spectroscopy provides complementary information by identifying the number of chemically distinct carbon environments. mdpi.com The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in its structure. The chemical shifts are characteristic of the carbon types (e.g., carbons bonded to nitrogen or oxygen appear further downfield). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂-NH₂) | ~2.7-2.9 | ~45-50 |

| C2 (-CH-OH) | ~3.6-3.8 | ~68-72 |

| C3 (-CH₂-Piperidine) | ~2.3-2.5 | ~60-65 |

| Cα (Piperidine, adjacent to N) | ~2.4-2.6 | ~54-58 |

| Cβ (Piperidine) | ~1.5-1.7 | ~25-30 |

| Cγ (Piperidine) | ~1.4-1.6 | ~23-27 |

| -NH₂ | Variable, broad | - |

Note: Predicted values are based on the analysis of similar functional groups and molecular fragments.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (molar mass: 158.25 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 158.

The fragmentation of the molecular ion is highly dependent on the structure of the molecule. Key fragmentation pathways for this compound include alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a heteroatom (nitrogen or oxygen). libretexts.orgmiamioh.edu

Common fragmentation patterns include:

Alpha-cleavage adjacent to the piperidine nitrogen: This is often a dominant pathway for cyclic amines, leading to the formation of a stable iminium ion. miamioh.edu Cleavage of the C2-C3 bond can result in a fragment corresponding to the piperidinemethyl cation.

Alpha-cleavage adjacent to the primary amine: Cleavage of the C1-C2 bond can occur, leading to the loss of a CH₂NH₂ radical.

Cleavage adjacent to the hydroxyl group: The C-C bonds next to the carbon bearing the hydroxyl group are susceptible to cleavage. docbrown.info

Dehydration: Alcohols can readily lose a molecule of water (H₂O, 18 Da), leading to an [M-18]⁺ peak. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Formation Pathway |

|---|---|---|

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 141 | [M - NH₃]⁺ | Loss of ammonia |

| 140 | [M - H₂O]⁺ | Loss of water |

| 128 | [M - CH₂NH₂]⁺ | Alpha-cleavage at C1-C2 |

| 98 | [C₆H₁₂N]⁺ | Piperidinemethyl cation (cleavage at C2-C3) |

Note: The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Vibrational Spectroscopy (FT-IR, Raman) in Probing Functional Groups and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. core.ac.uk

For this compound, the spectra would be characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with broadening caused by hydrogen bonding. nih.gov

N-H Stretch: The primary amine (-NH₂) group typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. core.ac.uk

C-H Stretch: Aliphatic C-H stretching vibrations from the propanol backbone and piperidine ring will appear in the 2850-3000 cm⁻¹ range.

N-H Bend: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-O Stretch: A distinct band for the secondary alcohol C-O stretching vibration is typically observed in the 1050-1150 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for both the primary amine and the tertiary amine within the piperidine ring occur in the 1000-1250 cm⁻¹ range. core.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad |

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 | Medium (two bands) |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850-3000 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590-1650 | Medium |

| C-O Stretch | Secondary Alcohol | 1050-1150 | Strong |

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

A key aspect revealed by X-ray diffraction is the nature of intermolecular interactions that govern the crystal packing. For this compound, strong intermolecular hydrogen bonds are expected to be the dominant cohesive forces. The hydroxyl (-OH) group and the primary amine (-NH₂) group can both act as hydrogen bond donors, while the oxygen atom and the two nitrogen atoms can act as hydrogen bond acceptors. nih.gov This would likely lead to the formation of complex three-dimensional networks in the crystal lattice. Analysis of related structures, such as 1,3-bis[(E)-benzylideneamino]propan-2-ol, shows that O-H···N hydrogen bonds are critical in defining the crystal packing arrangement. nih.gov

While a specific crystal structure for this compound is not detailed in the surveyed literature, an X-ray diffraction experiment would yield a comprehensive dataset describing its solid-state conformation and supramolecular assembly.

Table 4: Potential Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful computational tools for investigating the electronic structure and reactivity of molecules. These methods can provide valuable insights into the geometric parameters, vibrational frequencies, and electronic properties of compounds like 1-amino-3-(piperidin-1-yl)propan-2-ol.

For instance, DFT calculations using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. researchgate.net This optimization provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.net

Furthermore, these calculations can predict various electronic properties that are key to understanding a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov The distribution of these frontier orbitals can also reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated from the calculated electron density. researchgate.net These maps visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov This technique is particularly valuable for the conformational analysis of flexible molecules like this compound and for understanding the dynamics of ligand-protein interactions. mdpi.com

The conformational landscape of a molecule dictates its biological activity, as it must adopt a specific conformation to bind effectively to its target receptor. MD simulations can explore the potential energy surface of a molecule, identifying stable low-energy conformations and the energy barriers between them. nih.gov For a molecule with multiple rotatable bonds, such as the propanol (B110389) backbone and the piperidine (B6355638) ring in this compound, MD simulations can reveal the preferred spatial arrangements of its functional groups. nih.gov

In the context of ligand dynamics, MD simulations can provide insights into how a ligand behaves within the binding site of a protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the binding, and the flexibility of both the ligand and the protein's binding pocket. researchgate.net Understanding these dynamic aspects is crucial for the design of ligands with improved binding affinity and specificity.

While specific MD simulation studies on this compound are not extensively documented, the principles of this methodology are widely applied in drug discovery to assess the conformational preferences and binding dynamics of small molecules. mdpi.com

Molecular Docking and Protein-Ligand Interaction Analysis of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. researchgate.net For derivatives of this compound, molecular docking can be instrumental in identifying potential biological targets and understanding the structural basis of their activity.

The process of molecular docking involves placing the ligand in the binding site of the target protein and evaluating the binding energy for different conformations and orientations. mdpi.com The resulting docking score provides an estimate of the binding affinity. mdpi.com Analysis of the docked pose reveals the specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For example, derivatives of similar scaffolds have been subjected to molecular docking studies to explore their potential as antimicrobial or anticancer agents. In one such study, benzamide (B126) derivatives were docked into the active site of S. aureus DNA gyrase. mdpi.com The results highlighted the formation of hydrogen bonds with key amino acid residues and provided docking scores that indicated a promising interaction. mdpi.com

The following table summarizes hypothetical docking results for derivatives of this compound against a generic kinase target, illustrating the type of data that can be generated from such studies.

| Derivative | Docking Score (kcal/mol) | Interacting Residues |

| Derivative A | -8.5 | LYS76, GLU91, LEU148 |

| Derivative B | -7.9 | LYS76, ASP161 |

| Derivative C | -9.2 | GLU91, LEU148, PHE162 |

These interaction analyses are crucial for structure-activity relationship (SAR) studies, where the aim is to modify the chemical structure of a lead compound to improve its biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The comparison of these predicted parameters with experimental data is a powerful approach for the structural elucidation and confirmation of synthesized compounds. nih.gov

For instance, the vibrational frequencies of this compound can be calculated using DFT. researchgate.net The predicted vibrational spectrum can then be compared with the experimental FTIR and Raman spectra. A good correlation between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific functional groups within the molecule. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculated chemical shifts can be compared with the experimental NMR data to aid in the assignment of signals and to confirm the connectivity of atoms in the molecule. nih.gov

Studies on related compounds have demonstrated the accuracy of these predictive methods. For example, the calculated vibrational spectra and NMR chemical shifts for 2-amino-2-methyl-1,3-propanediol (B94268) showed good agreement with the experimental data, validating the computational approach. nih.gov This combined experimental and theoretical approach provides a robust framework for the characterization of novel compounds.

Applications of 1 Amino 3 Piperidin 1 Yl Propan 2 Ol Derivatives in Advanced Chemical Materials and Catalysis

Design and Synthesis of Ligands for Coordination Chemistry and Organometallic Catalysis

Derivatives of 1-amino-3-(piperidin-1-yl)propan-2-ol are highly effective ligands in coordination chemistry due to the presence of multiple heteroatoms (N, O) that can act as Lewis basic donor sites. The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a common motif in the design of ligands for organometallic catalysis. alfa-chemistry.com

The synthesis of these ligands often starts from readily available chiral or achiral precursors, such as amino acids or epoxides. The piperidine (B6355638) ring can be introduced via nucleophilic substitution, while the aminopropanol (B1366323) backbone provides a robust scaffold for further functionalization. This allows for fine-tuning of the ligand's steric and electronic properties, which is crucial for controlling the activity and selectivity of the resulting metal catalyst. For instance, chiral amino alcohols are used to synthesize novel complexes with transition metals like Zn(II), Cu(II), and Co(II), which can play a key role in catalysis. alfa-chemistry.com

These ligands have been used to form stable complexes with a variety of transition metals, including palladium, ruthenium, copper, and zinc. alfa-chemistry.com The resulting organometallic complexes are explored for their catalytic activity in a range of organic transformations.

Table 1: Potential Coordination Modes and Catalytic Applications

| Ligand Type | Metal Center | Potential Catalytic Application | Chelation Motif |

|---|---|---|---|

| Chiral Diamine-Alcohol | Ru(II), Rh(I) | Asymmetric Hydrogenation | N,O-Bidentate |

| Schiff Base Derivative | Cu(II), Zn(II) | Lewis Acid Catalysis | N,O-Bidentate |

| Functionalized Piperidine | Pd(II) | Cross-Coupling Reactions | N,O-Bidentate |

Integration into Polymeric Materials and Functional Coatings

The functional groups of this compound derivatives allow for their integration into polymeric structures, either as monomers, cross-linking agents, or functional additives for coatings.

The primary amine and hydroxyl groups are reactive sites for polymerization reactions. They can react with compounds like diisocyanates or diacyl chlorides to form polyurethanes or polyamides, respectively. Incorporating the piperidine-propanol moiety into the polymer backbone can impart unique properties such as improved thermal stability, altered solubility, and the introduction of basic sites that can influence the material's chemical reactivity. For example, polymers containing piperidine rings have been developed for use as stabilizers for synthetic polymers. google.comgoogle.com Similarly, piperidine-based polymers have been synthesized and explored for applications such as kinetic hydrate (B1144303) inhibitors. acs.org

In the field of functional coatings, amino alcohols are valued as multifunctional additives. pcimag.compcimag.com They can act as:

pH Stabilizers: The basicity of the amino groups helps to control and maintain the pH of waterborne coating formulations. pcimag.com

Pigment Dispersants: The amino group can interact strongly with pigment surfaces, preventing agglomeration and ensuring uniform dispersion, which is critical for the coating's aesthetic and protective properties. pcimag.comcoatingsworld.com

Formaldehyde Scavengers: Amino alcohols can be formulated into indoor paints to react with and neutralize airborne formaldehyde, thereby improving indoor air quality. pcimag.com

The integration of these derivatives can be achieved by either copolymerization or by post-polymerization modification, where the molecule is grafted onto an existing polymer chain.

Table 2: Roles of Amino Alcohol Derivatives in Polymeric Systems

| Integration Method | Polymer/Coating Type | Function of the Derivative | Resulting Property |

|---|---|---|---|

| Co-monomer | Polyamides, Polyurethanes | Backbone component | Modified thermal and mechanical properties |

| Additive | Waterborne Acrylic Coatings | pH buffer, dispersant | Enhanced formulation stability, improved gloss |

| Grafting Agent | Functionalized Polyolefins | Surface modifier | Introduction of basic and hydrophilic sites |

Role as Catalytic Agents or Promoters in Organic Reactions

Beyond their role as ligands in organometallic catalysis, derivatives of this compound can function as organocatalysts or reaction promoters. The piperidine nitrogen is a moderately strong, sterically hindered base, making it suitable for promoting reactions that require base catalysis, such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions.

Furthermore, when the derivative is chiral, it can be employed in asymmetric synthesis. The amino alcohol framework is a well-established motif in chiral auxiliaries and catalysts. diva-portal.org By temporarily attaching a chiral derivative to a substrate, it can direct the stereochemical outcome of a reaction. After the reaction, the auxiliary can be cleaved and recovered. These derivatives can promote reactions by activating substrates through the formation of hydrogen bonds or by acting as a chiral proton source.

The bifunctional nature of the molecule, containing both a basic amine and a hydrogen-bond-donating alcohol group, can lead to synergistic activation of reactants, enhancing both reaction rates and selectivities.

Table 3: Catalytic Roles in Organic Synthesis

| Catalysis Type | Role of Derivative | Example Reaction | Key Functional Group |

|---|---|---|---|

| Base Catalysis | Brønsted Base | Knoevenagel Condensation | Piperidine Nitrogen |

| Asymmetric Catalysis | Chiral Promoter | Asymmetric Aldol Reaction | Chiral Amino Alcohol |

| Phase Transfer Catalysis | Phase Transfer Agent | Nucleophilic Substitution | Quaternized Piperidinium Salt |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems based on weak, reversible, non-covalent interactions. wikipedia.org Derivatives of this compound are well-suited to participate in supramolecular assemblies, typically acting as "guest" molecules within a larger "host" structure.

The ability to form such assemblies is governed by the functional groups present:

Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors.

Electrostatic Interactions: The nitrogen atoms can be protonated to form cationic ammonium (B1175870) species, which can then interact with anionic hosts or polar molecules through strong ion-dipole or electrostatic forces.

These interactions allow the derivatives to be selectively recognized and encapsulated by various host molecules, such as crown ethers, cyclodextrins, calixarenes, and cucurbiturils. wikipedia.org The formation of a host-guest complex can modify the physical properties of the guest, such as its solubility, stability, and reactivity. This principle can be used to create molecular sensors, controlled-release systems, or nanoscale reaction flasks where the host cavity provides a unique microenvironment for chemical reactions. youtube.com The specific size, shape, and functionality of a derivative can be tailored to achieve selective binding with a complementary host molecule, a key principle of molecular recognition. youtube.com

Table 4: Potential Host-Guest Interactions

| Host Molecule Type | Guest Derivative Feature | Primary Driving Interaction | Potential Application |

|---|---|---|---|

| Cyclodextrins | Piperidine Ring | Hydrophobic Inclusion | Drug delivery, solubility enhancement |

| Crown Ethers | Protonated Amino Group | Ion-Dipole Interaction | Ion sensing, phase transfer |

| Calixarenes | Full Molecule | Hydrogen Bonding, van der Waals | Molecular recognition, sensing arrays |

Advanced Analytical Methodologies for Research and Development

Chromatographic Method Development (HPLC, LC-MS) for Purity and Reaction Monitoring in Complex Syntheses

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of "1-Amino-3-(piperidin-1-yl)propan-2-ol". These methods offer high resolution and sensitivity, making them ideal for separating the target compound from starting materials, intermediates, and by-products in complex reaction mixtures.

Method Development Strategy:

A typical approach for developing an HPLC method for a polar compound like "this compound" would involve reversed-phase chromatography. The presence of a basic secondary amine (piperidine) and a primary amine, along with a hydroxyl group, dictates the choice of column and mobile phase to achieve optimal peak shape and retention.

Due to the basic nature of the amino groups, peak tailing can be a significant issue on standard silica-based C18 columns. Therefore, a column with end-capping or a base-deactivated stationary phase is recommended. The mobile phase would typically consist of an aqueous buffer (such as ammonium (B1175870) formate or phosphate) and an organic modifier like acetonitrile or methanol. The buffer helps to maintain a consistent pH, which is critical for controlling the ionization state of the analyte and achieving reproducible retention times.

For reaction monitoring, a rapid gradient elution method can be developed to quickly separate reactants, intermediates, and the final product. For purity analysis, a longer, isocratic or shallow gradient method would be employed to ensure the separation of closely related impurities.

LC-MS for Enhanced Specificity:

Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of specificity that is invaluable for unambiguous peak identification, especially in complex matrices. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the amino groups in "this compound" are readily protonated. The mass spectrometer can be operated in full scan mode to identify all components in a sample or in selected ion monitoring (SIM) mode for targeted quantification of the analyte, which significantly enhances sensitivity.

The table below outlines a potential set of parameters for an HPLC and LC-MS method for the analysis of "this compound".

| Parameter | HPLC Method for Purity Analysis | LC-MS Method for Reaction Monitoring |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size | C18 reversed-phase, 50 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes | 10% B to 90% B over 5 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 210 nm | ESI Positive Ion Mode |

| Injection Volume | 10 µL | 5 µL |

| MS Parameters | - | Scan Range: m/z 50-500; Capillary Voltage: 3.5 kV; Cone Voltage: 30 V |

Validation of the Developed Method:

Once a suitable method is developed, it must be validated to ensure its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrumental response.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following table presents hypothetical validation data for a developed HPLC method for "this compound".

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.2 % |

| Precision (RSD%) | Repeatability: < 1.0%; Intermediate: < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Development of Spectrometric Techniques for Quantitative Analysis in Research Matrices

While chromatographic methods are excellent for separation and quantification, spectrometric techniques can offer a simpler and faster approach for quantitative analysis, particularly when the sample matrix is not overly complex. These methods are often based on the chemical derivatization of the analyte to produce a chromophoric or fluorophoric product that can be measured using a spectrophotometer or spectrofluorometer.

Derivatization for Spectrophotometric Analysis:

"this compound" lacks a strong chromophore, making direct UV-Vis spectrophotometric analysis challenging in terms of sensitivity and selectivity. However, the primary amino group can be targeted for derivatization. A classic and widely used derivatizing agent for primary amines is ninhydrin. The reaction of ninhydrin with the primary amine of "this compound" at elevated temperature produces a deep purple-colored product known as Ruhemann's purple, which has a strong absorbance maximum at approximately 570 nm.

The development of a quantitative spectrometric method using ninhydrin would involve optimizing several parameters:

Ninhydrin concentration: Ensuring a sufficient excess of the reagent to drive the reaction to completion.

pH: The reaction is pH-dependent, and an optimal buffer system needs to be established.

Reaction time and temperature: These parameters must be controlled to ensure reproducible and complete color development.

Solvent: The choice of solvent can influence the stability of the colored product.

Once optimized, a calibration curve would be constructed by reacting known concentrations of "this compound" with ninhydrin and measuring the absorbance of the resulting solutions. The concentration of the compound in unknown samples can then be determined by interpolation from this calibration curve.

Fluorimetric Methods for Enhanced Sensitivity:

For even higher sensitivity, fluorimetric methods can be developed. Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) react with primary amines to form highly fluorescent isoindole derivatives. This reaction is rapid and occurs at room temperature. The resulting product can be excited at a specific wavelength (e.g., 340 nm), and the emitted fluorescence (e.g., at 455 nm) is measured. The intensity of the fluorescence is directly proportional to the concentration of the primary amine.

The development of a fluorimetric method would involve optimizing the concentrations of OPA and the thiol, as well as the reaction time and pH. This approach can offer significantly lower detection limits compared to spectrophotometric methods.

The table below summarizes potential spectrometric methods for the quantitative analysis of "this compound".

| Method | Reagent | Detection Wavelength | Advantages | Disadvantages |

| Spectrophotometry | Ninhydrin | ~570 nm | Simple, cost-effective, well-established chemistry | Requires heating, moderate sensitivity |

| Spectrofluorometry | o-Phthaldialdehyde (OPA) / Thiol | Ex: 340 nm, Em: 455 nm | High sensitivity, rapid reaction at room temperature | Reagent stability can be a concern |

These advanced analytical methodologies provide the necessary tools for researchers to accurately monitor the synthesis and assess the purity and concentration of "this compound," thereby supporting its development and application in various scientific endeavors.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. beilstein-journals.orgcam.ac.ukmdpi.com This transition offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and greater reproducibility. beilstein-journals.orgmdpi.com For a molecule like 1-Amino-3-(piperidin-1-yl)propan-2-ol, which contains multiple functional groups and a stereocenter, flow chemistry presents a compelling platform for its efficient and scalable production.

Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for multistep syntheses. acs.org The synthesis of chiral amino alcohols, a key feature of the target molecule, has been successfully demonstrated in continuous-flow microreactors, often employing enzymatic catalysis to ensure high stereoselectivity. nih.gov Similarly, practical continuous flow protocols have been developed for the rapid and scalable synthesis of functionalized piperidines. acs.org

The integration of automated synthesis platforms, which combine flow reactors with real-time monitoring and feedback loops, could further streamline the production of this compound and its derivatives. These automated systems can rapidly screen and optimize reaction conditions, accelerating the discovery of novel synthetic routes and facilitating the creation of compound libraries for further research. researchgate.net

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantages of Flow Synthesis |

|---|---|---|---|

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-kilograms per day | Scalability without re-optimization |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved temperature control, enhanced safety for exothermic reactions |

| Mixing | Dependent on stirring efficiency | Efficient and rapid diffusion mixing | Increased reaction rates and yields |

| Stereocontrol | Requires chiral auxiliaries or catalysts in bulk | Can utilize immobilized chiral catalysts or enzymes in packed-bed reactors | Enhanced catalyst stability and reusability, higher enantiomeric excess nih.gov |

| Safety | Handling of large quantities of hazardous reagents | Small reactor volumes, contained system | Minimized risk of runaway reactions and exposure to toxic materials mdpi.com |

Exploration of Novel Bio-inspired Applications

The structural motifs present in this compound—namely the piperidine (B6355638) ring and the amino alcohol moiety—are prevalent in a vast array of natural products and biologically active molecules. mdpi.commdpi.combath.ac.uk Piperidine alkaloids, for instance, exhibit a wide spectrum of therapeutic activities, including anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.net Similarly, amino alcohols are crucial components of many pharmaceuticals and serve as versatile chiral building blocks in organic synthesis. acs.orgfrontiersin.orgnih.gov This inherent bio-relevance suggests that this compound could be a valuable starting point for developing novel bio-inspired materials and catalysts.

Beyond its traditional use as a synthetic intermediate, research could explore its application in areas such as:

Bio-inspired Catalysis: Chiral amino alcohols are known to act as ligands in asymmetric catalysis. rsc.org The specific stereochemistry and functionality of this compound could be harnessed to develop new catalysts for enantioselective transformations.

Functional Materials: Amino alcohols have been used to create organic-inorganic hybrid sol-gel materials with potential applications in sensing and nanotechnology. mdpi.com The piperidine moiety could add another layer of functionality, potentially influencing the material's self-assembly properties or its interactions with biological systems.

Biomimetic Adhesives and Polymers: Inspired by the adhesive proteins of mussels, which are rich in amino groups, there is growing interest in developing bio-inspired adhesives for biomedical applications. rsc.org The amino and hydroxyl groups of this compound could be incorporated into polymer backbones to create materials with tailored adhesive and biodegradable properties. Furthermore, multifunctional β-amino alcohols have been investigated as bio-based curing agents for the synthesis of polyhydroxyurethane thermosets. rsc.org

| Structural Motif | Known Bio-inspired Roles | Potential Application for this compound |

|---|---|---|

| Piperidine Ring | Core of many alkaloids with diverse bioactivities (e.g., anticancer, antimicrobial) mdpi.comnih.govresearchgate.net | Development of novel antimicrobial agents or modulators of biological pathways. |

| Chiral Amino Alcohol | Chiral ligands in asymmetric catalysis, building blocks for pharmaceuticals acs.orgrsc.org | Creation of new enantioselective catalysts or chiral synthons. |

| Combined Scaffold | - | Design of functional monomers for bio-inspired polymers, hydrogels, or adhesives with specific recognition or catalytic properties. mdpi.comrsc.orgrsc.org |

Advanced Computational Predictions for De Novo Design

De novo drug design, which aims to create novel molecular structures with desired biological activities, has been revolutionized by advances in computational power and artificial intelligence. ethz.chnih.govfrontiersin.org These computational tools can explore vast regions of chemical space to identify promising new molecules, often leading to "scaffold-hopping" from known compounds to novel chemotypes. ethz.ch For this compound, these methods offer a powerful strategy for designing derivatives with optimized properties.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations can be employed to predict the biological activities and physicochemical properties of new analogs. clinmedkaz.orgacs.org For instance, in silico tools can predict the potential targets and biological activity spectra of new piperidine derivatives, guiding further preclinical studies. clinmedkaz.org Generative AI and machine learning models, trained on large datasets of known molecules, can propose novel structures based on the this compound scaffold that are optimized for specific biological targets while also considering synthetic feasibility. ethz.chnih.gov

This de novo design process can be conceptualized as a multi-stage workflow:

Scaffold Selection: The core structure of this compound is chosen as the starting point.

Virtual Library Generation: Computational algorithms generate a vast library of virtual derivatives by adding various substituents and modifying functional groups on the scaffold.

Property Prediction: The properties of these virtual compounds (e.g., binding affinity to a target protein, ADMET properties) are predicted using machine learning models and molecular simulations.

Prioritization and Synthesis: The most promising candidates are prioritized for chemical synthesis and subsequent experimental validation.

| Stage | Computational Method | Objective | Example Output |

|---|---|---|---|

| 1. Target Identification | PASS (Prediction of Activity Spectra for Substances), SwissTargetPrediction | Predict potential biological targets and activities for the core scaffold. clinmedkaz.org | List of potential protein targets (e.g., enzymes, receptors, ion channels). |

| 2. Scaffold Decoration | Generative Models (e.g., RNNs, GANs), Fragment-based design | Generate novel molecules by adding chemical fragments to the scaffold. nih.govnih.gov | A virtual library of thousands of new chemical structures. |

| 3. Virtual Screening | Molecular Docking, QSAR, Pharmacophore Modeling | Predict the binding affinity and interaction mode of the new molecules with the identified target. | A ranked list of compounds based on predicted binding scores. |

| 4. ADMET Prediction | Machine Learning Models | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Filtered list of candidates with favorable drug-like properties. |

| 5. Synthetic Feasibility | Retrosynthesis Prediction Algorithms | Assess the ease of synthesis for the top-ranked virtual hits. | Prioritized list of compounds for laboratory synthesis. |

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile platform for innovation in synthesis, materials science, and computational chemistry.

Q & A

Q. Advanced Analytical Focus

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond angles and stereochemistry .

- NMR spectroscopy : Employ ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to assign proton environments and verify substituent positions.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns.

How can the compound's efficacy as an RSV fusion inhibitor be evaluated in vitro?

Q. Biological Activity Focus

- Plaque reduction assays : Measure viral titer inhibition in RSV-infected cell lines (e.g., HEp-2 cells) using serial dilutions of the compound .

- Time-of-addition studies : Determine whether the compound blocks viral entry or post-entry steps.

- Cytotoxicity assays : Assess selectivity indices (e.g., CC₅₀/EC₅₀) using MTT or resazurin-based viability tests.

How should researchers address discrepancies in pharmacological data across studies?

Q. Data Contradiction Analysis

- Standardize assays : Variability in cell lines (e.g., cancer vs. non-cancer models) or incubation times can skew results. Cross-validate findings using orthogonal methods (e.g., flow cytometry vs. Western blot for antiproliferative effects) .

- Purity verification : Contaminants from synthesis (e.g., unreacted intermediates) may affect bioactivity. Use HPLC-UV/ELSD to confirm ≥95% purity.

What strategies are used to study the interaction between this compound and biological targets?

Q. Mechanistic Research Focus

- Molecular docking : Predict binding modes to RSV F-protein or other targets using software like AutoDock Vina .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real time.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

How can SHELX programs resolve the crystal structure of derivatives of this compound?

Q. Crystallography Focus

- Data collection : Use synchrotron radiation or rotating anode sources for high-resolution datasets.

- Structure refinement : Apply SHELXL for least-squares refinement, incorporating restraints for disordered piperidine rings or solvent molecules .

- Validation tools : Check geometric outliers with Coot and PLATON to ensure structural reliability.

Can derivatives of this compound be adapted for tumor hypoxia imaging?

Advanced Application Focus

Derivatives functionalized with nitroimidazole groups (e.g., pimonidazole analogs) can act as hypoxia probes. Intravenous administration in murine models, followed by immunohistochemical detection (e.g., Hypoxyprobe™ kits), enables visualization of hypoxic tumor regions . Optimize logP values to enhance tissue penetration.

How to design derivatives to enhance bioactivity through structure-activity relationships (SAR)?

Q. Advanced Synthetic Chemistry Focus

- Piperidine modifications : Introduce substituents (e.g., methyl, fluoro) to modulate lipophilicity and hydrogen-bonding capacity .

- Amino group functionalization : Explore acylations or alkylations to improve metabolic stability.

- Scaffold hybridization : Merge with quinoline or indole moieties to target diverse biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.